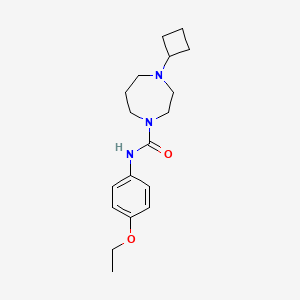

4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide

Description

4-Cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide is a synthetic carboxamide derivative featuring a 1,4-diazepane core. The seven-membered diazepane ring contains two nitrogen atoms at positions 1 and 4, substituted by a cyclobutyl group (position 4) and a carboxamide moiety linked to a 4-ethoxyphenyl aromatic ring (position 1). The ethoxy group (-OCH₂CH₃) on the phenyl ring contributes to its lipophilicity, while the cyclobutyl group introduces steric bulk and conformational constraints.

Properties

IUPAC Name |

4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-2-23-17-9-7-15(8-10-17)19-18(22)21-12-4-11-20(13-14-21)16-5-3-6-16/h7-10,16H,2-6,11-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFNJNXNLTYXRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.

Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using an ethoxyphenyl boronic acid or halide.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclobutyl or ethoxyphenyl groups.

Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Substitution: Substitution reactions can occur at the diazepane ring or the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base or catalyst.

Major Products

Oxidation: Oxidized derivatives of the cyclobutyl or ethoxyphenyl groups.

Reduction: Amines or reduced derivatives of the carboxamide group.

Substitution: Substituted diazepane or ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a tool for studying biological processes involving diazepane derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide would depend on its specific biological target. Potential mechanisms include:

Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

Modulation of Ion Channels: Affecting the function of ion channels, altering cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Structure: This compound () replaces the diazepane ring with a cyclopropane core. The carboxamide group is attached to a phenyl-substituted cyclopropane, with a 4-methoxyphenoxy substituent at position 2. The N,N-diethyl groups on the carboxamide enhance steric bulk compared to the ethoxyphenyl group in the main compound.

- Synthesis: Prepared via a [4+3] cycloaddition between N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol, yielding a 78% product with high diastereoselectivity (dr 23:1) .

- The methoxy group (-OCH₃) offers moderate electron-donating effects, contrasting with the ethoxy group’s slightly higher lipophilicity in the main compound.

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structure : This coumarin-based carboxamide () features a fused benzopyrone ring system substituted with a triazole-linked 4-chlorobenzyl group and a 4-fluorophenethyl carboxamide. The chlorine and fluorine atoms introduce electron-withdrawing effects, which may enhance metabolic stability compared to the ethoxy group in the main compound .

- The triazole moiety enables hydrogen bonding, a feature absent in the diazepane-based compound.

Structural and Functional Analysis

Key Differences and Implications

In contrast, the cyclopropane’s rigidity may limit adaptability but increase stability in specific environments . The coumarin scaffold’s aromaticity enables π-π stacking interactions, advantageous in targeting enzymes or DNA .

Substituent Effects: Ethoxy vs. Halogenated groups (Cl, F): Enhance metabolic stability and electronic interactions, making the coumarin derivative suitable for prolonged bioactivity .

Synthetic Complexity :

- The diazepane synthesis likely requires multi-step ring-forming reactions, whereas cyclopropane derivatives can be synthesized via cycloadditions with high stereoselectivity .

Biological Activity

4-Cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide is a synthetic compound belonging to the diazepane class, characterized by its unique structural features. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor interactions and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide is with a molecular weight of 319.43 g/mol. The compound features a diazepane ring, a cyclobutyl group, and an ethoxyphenyl moiety, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.43 g/mol |

| CAS Number | 2194845-86-6 |

The biological activity of 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with various receptors in the body, including histamine receptors, which could lead to modulation of neurotransmitter release and subsequent physiological effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell signaling.

- Ion Channel Modulation : The compound might influence ion channels' activity, impacting cellular excitability and signaling pathways.

Biological Activity Studies

Research has indicated that compounds similar to 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide exhibit a range of biological activities. Here are some notable findings:

- Antihistaminic Activity : Preliminary studies suggest that this compound may act as an antagonist at the H3 histamine receptor, which is implicated in regulating neurotransmitter release and has potential applications in treating conditions like allergies and sleep disorders.

- Antimicrobial Properties : Similar diazepane derivatives have shown antimicrobial effects against various pathogens, indicating potential therapeutic applications.

- Anticancer Potential : Research into related compounds has demonstrated cytotoxic effects on cancer cell lines, suggesting that 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide could be explored for anticancer drug development.

Case Study 1: Antihistaminic Effects

A study evaluated the efficacy of several diazepane derivatives on H3 receptor binding. Results indicated that modifications in the side chains significantly influenced binding affinity and antagonistic activity. The presence of the cyclobutyl group in 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide was associated with enhanced receptor antagonism compared to other derivatives lacking this feature.

Case Study 2: Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial properties of several diazepanes against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural motifs exhibited significant inhibitory effects on bacterial growth. This suggests that further investigation into 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide's antimicrobial potential is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.